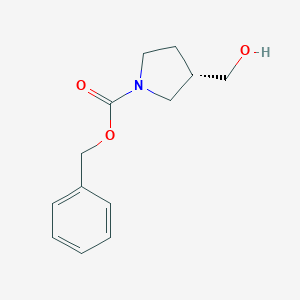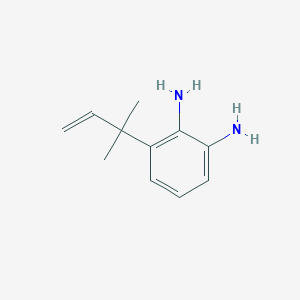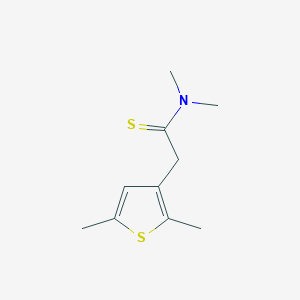
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide, also known as DMTT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTT is a member of the thiophene family and is widely used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is not fully understood, but it is believed to act as a charge transport material in organic semiconductors. 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide has a high electron affinity and can effectively transport electrons, making it an ideal material for use in electronic devices.
Biochemische Und Physiologische Effekte
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and has low environmental impact, making it an attractive candidate for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is its high purity and stability, which makes it easy to handle and use in laboratory experiments. However, 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is relatively expensive compared to other organic compounds and may not be suitable for large-scale applications.
Zukünftige Richtungen
There are several potential future directions for the research and development of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide. One of the most promising areas is in the development of organic semiconductors for use in electronic devices. Other potential applications include the development of new drugs and the synthesis of new organic compounds for use in various industrial applications.
In conclusion, 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide involves the reaction of thiophene-2-carbaldehyde with dimethylamine and ethanethiol. 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide has been extensively studied for its potential applications in the development of organic semiconductors. Its mechanism of action is believed to act as a charge transport material in organic semiconductors. 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is relatively non-toxic and has low environmental impact, making it an attractive candidate for use in various applications. However, it is relatively expensive compared to other organic compounds and may not be suitable for large-scale applications. There are several potential future directions for the research and development of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide, including the development of organic semiconductors for use in electronic devices, the development of new drugs, and the synthesis of new organic compounds for use in various industrial applications.
Synthesemethoden
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide can be synthesized using a variety of methods, including the reaction of thiophene-2-carbaldehyde with dimethylamine and ethanethiol. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate or sodium hydride. The resulting product is then purified using column chromatography to obtain pure 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is in the development of organic semiconductors, which are used in the manufacture of electronic devices such as solar cells, light-emitting diodes (LEDs), and transistors.
Eigenschaften
CAS-Nummer |
121611-16-3 |
|---|---|
Produktname |
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide |
Molekularformel |
C10H15NS2 |
Molekulargewicht |
213.4 g/mol |
IUPAC-Name |
2-(2,5-dimethylthiophen-3-yl)-N,N-dimethylethanethioamide |
InChI |
InChI=1S/C10H15NS2/c1-7-5-9(8(2)13-7)6-10(12)11(3)4/h5H,6H2,1-4H3 |
InChI-Schlüssel |
FXWDHUIMZRPXAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)C)CC(=S)N(C)C |
Kanonische SMILES |
CC1=CC(=C(S1)C)CC(=S)N(C)C |
Synonyme |
3-Thiopheneethanethioamide, N,N,2,5-tetramethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




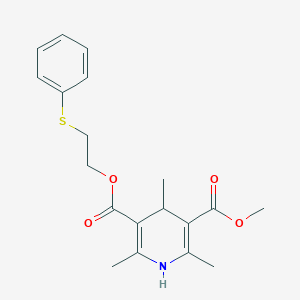
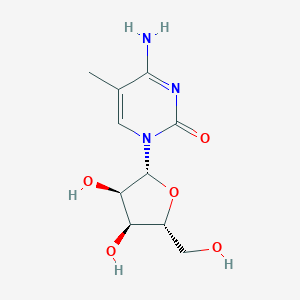
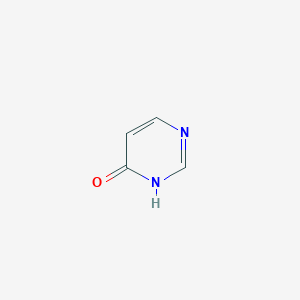


![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)


